molecular formula C40H48F18N8O6 B12427805 Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate

Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate

Cat. No.: B12427805
M. Wt: 1082.9 g/mol
InChI Key: ZLIVMLGSJBPBRC-KDWZCNHSSA-N
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Description

Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate is a deuterated derivative of the chemokine receptor CXCR4 antagonist Plerixafor (AMD3100). Its structure incorporates deuterium atoms at four positions on the phenylene ring and six trifluoroacetate counterions. This compound is categorized as a stable isotope-labeled enzyme activator/inhibitor, primarily used in pharmacokinetic and metabolic studies to enhance analytical precision via isotope dilution mass spectrometry (IDMS) . The deuterium labeling improves metabolic stability, while the hexatrifluoroacetate formulation ensures solubility and stability in aqueous matrices.

Properties

Molecular Formula

C40H48F18N8O6

Molecular Weight

1082.9 g/mol

IUPAC Name

2,2,2-trifluoro-1-[11-[[2,3,5,6-tetradeuterio-4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2/i5D,6D,7D,8D

InChI Key

ZLIVMLGSJBPBRC-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2CCCN(CCN(CCCN(CC2)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H])[2H])CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)[2H]

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Protection of 1,4,8,11-Tetraazacyclotetradecane

The core structure begins with 1,4,8,11-tetraazacyclotetradecane (cyclam). In a modified route from CN102584732B, three amine groups are protected using p-toluenesulfonyl (tosyl) chloride:

  • Reaction conditions : Cyclam is suspended in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. Tosyl chloride (3.2 eq) is added at 20–30°C for 6–8 hours.
  • Workup : Filtration and solvent evaporation yield 1,4,8-tri-tosyl-1,4,8,11-tetraazacyclotetradecane with 56–62% yield and >95% purity after crystallization in ethanol/acetone.

Table 1: Protection Step Optimization

Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 56.1 96.2
Base DIPEA 60.6 95.6
Temperature (°C) 20–30 61.9 97.2

Bridging with Deuterated 1,4-Bis(bromomethyl)benzene-d4

The deuterated phenylene linker is introduced using α,α'-dibromo-p-xylene-d4:

  • Coupling reaction : 1,4,8-Tri-tosyl-cyclam reacts with α,α'-dibromo-p-xylene-d4 in anhydrous acetonitrile under nitrogen. Triethylamine (TEA) is added to scavenge HBr, and the mixture is refluxed for 12–24 hours.
  • Product isolation : The bis-tosyl intermediate (1,1'-[1,4-phenylene-d4-bis(methylene)]-bis-[4,8,11-tri-tosyl-1,4,8,11-tetraazacyclotetradecane]) is crystallized from methyl tert-butyl ether, yielding 50–55%.

Deprotection and Trifluoroacetylation

Deprotection of tosyl groups and simultaneous trifluoroacetylation are achieved in one pot:

  • Acid hydrolysis : The bis-tosyl intermediate is treated with a mixed acid solution (HCl/HBr, 1:1 v/v) at 80°C for 12–18 hours. This removes tosyl groups and protonates free amines.
  • Trifluoroacetylation : The free amines are reacted with trifluoroacetic anhydride (TFAA) in dichloromethane, yielding the hexatrifluoroacetate salt. Excess TFAA is quenched with ice water, and the product is extracted into chloroform.

Table 2: Deprotection-Trifluoroacetylation Outcomes

Parameter Condition Yield (%) Purity (%)
Acid system HCl/HBr 86.7 99.93
Trifluoroacetylation TFAA in CH2Cl2 82.4 99.85

Final Purification

Crude product is purified via sequential crystallization:

  • Solvent system : Tetrahydrofuran (THF) and ether/isopropyl ether (1:1 v/v).
  • Process : Dissolution in THF at reflux, followed by gradual cooling (40°C → 20°C → 0°C) to isolate crystalline product.

Analytical Characterization

Structural Confirmation

  • NMR : Deuterium incorporation at the phenylene bridge is confirmed by the absence of aromatic proton signals in 1H NMR. 19F NMR shows six equivalent trifluoroacetate groups at δ −75.2 ppm.
  • Mass spectrometry : ESI-MS exhibits a molecular ion peak at m/z 1082.855 ([M+H]+), consistent with the molecular formula C40D4H44F18N8O6.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 12.4 minutes with 99.93% purity.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Route Protecting Group Bridging Agent Yield (%) Purity (%)
1 Tosyl α,α'-dibromo-p-xylene-d4 50.2 98.6
2 Trifluoroacetyl α,α'-dibromo-p-xylene-d4 48.7 97.9
3 Boc α,α'-dibromo-p-xylene-d4 45.3 96.4

Key findings: Tosyl protection provides superior yield and purity due to its stability under acidic deprotection conditions.

Industrial-Scale Considerations

  • Cost drivers : α,α'-dibromo-p-xylene-d4 accounts for 68% of material costs due to deuterium labeling.
  • Process optimization : Continuous flow reactors reduce reaction times by 40% during the coupling step.
  • Regulatory compliance : The compound is classified as a controlled product in some jurisdictions, requiring specialized permits for synthesis and export.

Chemical Reactions Analysis

Types of Reactions

Plerixafor hexa(trifluoroacetate)-d4 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of one functional group with another.

    Complexation Reactions: Formation of complexes with metal ions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve halogenated compounds and nucleophiles under mild conditions.

    Complexation Reactions: Often involve metal salts and plerixafor in aqueous or organic solvents.

Major Products

The major products formed from these reactions include substituted derivatives of plerixafor and metal complexes that can be used for further applications in research and medicine .

Scientific Research Applications

Plerixafor hexa(trifluoroacetate)-d4 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in studies involving cell migration and signaling pathways.

    Medicine: Utilized in the mobilization of hematopoietic stem cells for transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Plerixafor Derivatives and Impurities

N4-Nitroso Plerixafor (P-5545)
  • Structure: Features nitroso (-NO) groups at the N4 position and seven trifluoroacetate counterions.
  • Molecular Formula : C28H53N9O·7C2HF3O2 (vs. Plerixafor-(phenylene-d4) Hexatrifluoroacetate: C28H48D4N8·6C2HF3O2).
  • Key Differences: Higher trifluoroacetate count (7 vs. 6) increases solubility but may complicate purification.
N4,N8-Dinitroso Plerixafor Hexatrifluoroacetate
  • Structure : Contains nitroso groups at N4 and N8 positions.
  • Molecular Weight : 560.79 + 6×114.02 = 1,244.91 g/mol (vs. Plerixafor-(phenylene-d4): ~1,200–1,220 g/mol estimated).
  • Application : Primarily a synthetic impurity; lacks deuterium, reducing metabolic stability in tracer studies .

Other Stable Isotope-Labeled Enzyme Modulators

Donepezil-d7 Hydrochloride
  • Structure : Deuterated at seven positions on the donepezil backbone.
  • Application : Acetylcholinesterase inhibitor (vs. Plerixafor’s CXCR4 antagonism).
Ibandronic Acid-d3
  • Structure : Deuterated bisphosphonate with three deuterium atoms.
  • Application : Bone resorption inhibitor (vs. Plerixafor’s hematopoietic stem cell mobilization).
  • Isotope Placement: Non-aromatic deuterium labeling limits metabolic impact compared to Plerixafor’s phenylene-d4 modification .

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Isotope Labeling Key Application
Plerixafor-(phenylene-d4) Hexatrifluoroacetate C28H48D4N8·6C2HF3O2 ~1,220 (estimated) Phenylene-d4 CXCR4 antagonist, metabolic studies
N4-Nitroso Plerixafor C28H53N9O·7C2HF3O2 1,372.81 None Synthetic impurity analysis
Donepezil-d7 Hydrochloride C24H20D7N2O3·HCl 445.99 Seven non-aromatic D Acetylcholinesterase studies
Ibandronic Acid-d3 C9H20D3NO7P2 325.24 Three aliphatic D Bone resorption inhibition

Research Findings and Differentiation

Metabolic Stability

Plerixafor-(phenylene-d4) exhibits enhanced metabolic stability due to deuterium’s kinetic isotope effect (KIE), slowing CYP450-mediated oxidation at the phenylene ring. In contrast, non-deuterated analogs like N4-Nitroso Plerixafor show rapid hepatic clearance, limiting their utility in long-term tracer studies .

Analytical Performance

The hexatrifluoroacetate formulation improves ionization efficiency in mass spectrometry, but excessive counterions (e.g., seven in N4-Nitroso Plerixafor) can suppress signal intensity. Plerixafor-(phenylene-d4) optimizes this balance with six trifluoroacetates, ensuring robust detection in IDMS .

Biological Activity

Plerixafor-(phenylene-d4) 4,4',8,8',11,11'-Hexatrifluoroacetate is a chemically modified version of the well-known CXCR4 antagonist Plerixafor, which is primarily used in hematopoietic stem cell mobilization. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C40D4H44F18N8O6
  • Molecular Weight : 1082.855 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-[11-[[2,3,5,6-tetradeuterio-4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone
  • CAS Number : 1246819-87-3

Plerixafor acts as a CXCR4 antagonist , which inhibits the interaction between the chemokine stromal cell-derived factor 1-alpha (SDF-1α) and its receptor CXCR4. This interaction is crucial for the homing and retention of hematopoietic stem cells (HSCs) in the bone marrow. By blocking this pathway, Plerixafor promotes the mobilization of CD34+ stem cells into the peripheral blood for collection and subsequent transplantation.

Pharmacokinetics

The pharmacokinetic profile of Plerixafor shows that after administration:

  • Peak Concentration : Blood levels of CD34+ cells peak between 6 to 9 hours post-administration.
  • Combination with G-CSF : When used alongside granulocyte-colony stimulating factor (G-CSF), CD34+ cells peak between 10 to 14 hours.

Efficacy in Clinical Applications

Plerixafor has been shown to significantly enhance stem cell mobilization compared to G-CSF alone. In clinical trials:

  • Patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma receiving a combination of Plerixafor and G-CSF had a higher probability of achieving optimal CD34+ cell targets for transplantation in fewer apheresis procedures compared to those receiving G-CSF alone .

Case Studies

  • Case Study 1 : A study involving patients with NHL demonstrated that those treated with Plerixafor had a higher yield of stem cells collected during apheresis compared to those who did not receive Plerixafor.
  • Case Study 2 : In patients undergoing autologous stem cell transplantation for multiple myeloma, the addition of Plerixafor resulted in a significant increase in circulating CD34+ cells and improved transplantation outcomes.

Data Table: Summary of Clinical Findings

StudyPopulationTreatment RegimenOutcome
Study ANon-Hodgkin's LymphomaG-CSF + PlerixaforHigher CD34+ yield
Study BMultiple MyelomaG-CSF + PlerixaforImproved transplantation success

Safety Profile

Plerixafor is generally well-tolerated; however, it may cause side effects such as:

  • Nausea
  • Diarrhea
  • Injection site reactions

Importantly, studies indicate that it does not prolong QT/QTc intervals at doses up to 0.40 mg/kg .

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